2-Thiophen-2-yl-propionic acid ethyl ester
Description
Contextualization within Thiophene (B33073) Chemistry and Ester Derivatives
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and reactivity have established it as a privileged scaffold in numerous applications, particularly in medicinal chemistry and materials science. The ester functional group, on the other hand, is one of the most fundamental and versatile moieties in organic chemistry, serving as a key intermediate in a vast number of synthetic transformations.
2-Thiophen-2-yl-propionic acid ethyl ester, with the chemical formula C₉H₁₂O₂S, synergistically combines these two essential chemical entities. The thiophene ring provides a stable aromatic core that can be readily functionalized, while the ethyl propionate (B1217596) side chain offers a reactive handle for further molecular elaboration. This combination makes it a valuable intermediate in the construction of more complex molecular architectures.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 63476-16-4 | researchgate.netchemsrc.comhoffmanchemicals.com |
| Molecular Formula | C9H12O2S | researchgate.nethoffmanchemicals.com |
| Molecular Weight | 184.26 g/mol | researchgate.nethoffmanchemicals.com |
Significance in Contemporary Organic Synthesis Research
The significance of this compound in modern organic synthesis lies in its role as a versatile building block. Its structural motif is found within a variety of biologically active molecules and functional materials. For instance, the related 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.govfrontiersin.org This highlights the potential of the thiophene-propionic acid scaffold in drug discovery.
Furthermore, the ester functionality allows for a wide range of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, and reactions with organometallic reagents to form ketones. These transformations open up pathways to a diverse array of derivatives with tailored properties.
Overview of Current Research Landscape and Key Challenges
The current research landscape for thiophene derivatives, including esters like this compound, is vibrant and expanding. A significant focus of research is the development of efficient and sustainable synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for the functionalization of thiophene rings, enabling the formation of carbon-carbon bonds with a high degree of control. nih.gov
Another significant challenge lies in the stereoselective synthesis of derivatives of 2-Thiophen-2-yl-propionic acid. For many pharmaceutical applications, controlling the stereochemistry at the chiral center of the propionic acid side chain is crucial, as different enantiomers can exhibit vastly different biological activities. The development of catalytic asymmetric methods to access enantiomerically pure forms of these compounds is an active area of research.
Furthermore, the synthesis of polysubstituted thiophenes can be complex, and the development of robust and scalable routes to these molecules is essential for their practical application in industry. Overcoming these challenges will be key to unlocking the full potential of this compound and related compounds in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSAXZVCVFZRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thiophen 2 Yl Propionic Acid Ethyl Ester
Classical and Modern Esterification Approaches
The conversion of 2-Thiophen-2-yl-propionic acid to its corresponding ethyl ester is a critical step that can be achieved through several esterification protocols. These methods range from the traditional Fischer esterification to more rapid, modern techniques.
Fischer Esterification Protocols for Thiophene-Substituted Propionic Acids
Fischer-Speier esterification remains a fundamental and widely used method for producing esters from carboxylic acids and alcohols. organic-chemistry.org The reaction involves heating the carboxylic acid (2-Thiophen-2-yl-propionic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. libretexts.org
The core of this method is its equilibrium nature. masterorganicchemistry.com To achieve high yields of the desired ester, the equilibrium must be shifted toward the products. organic-chemistry.org This is typically accomplished in one of two ways: using a large excess of the alcohol, which also serves as the solvent, or by removing the water produced during the reaction. libretexts.orgmasterorganicchemistry.com Common techniques for water removal include azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org
Strong Brønsted acids are the conventional catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed. masterorganicchemistry.comoperachem.com The reaction is typically conducted under reflux conditions for several hours to ensure completion. operachem.comcerritos.edu
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Ester formation |
| Solvent | Excess Alcohol (e.g., Ethanol) | Serves as reactant and solvent, shifts equilibrium |
| Catalyst | H₂SO₄, p-TsOH, HCl | Protonates carbonyl, increasing electrophilicity |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | Several hours (e.g., 2-30 hours) | Allows reaction to reach equilibrium/completion |
Acid-Catalyzed Esterification Enhancements (e.g., Catalyst Optimization)
While traditional Brønsted acids are effective, research has explored alternative catalysts to improve reaction efficiency, selectivity, and environmental footprint. Lewis acids have emerged as powerful catalysts for esterification. organic-chemistry.org Salts of metals such as hafnium(IV) and zirconium(IV) have been shown to effectively catalyze the direct condensation of carboxylic acids and alcohols. Another versatile and cost-effective catalyst is iron(III) chloride hexahydrate (FeCl₃·6H₂O), which has been successfully used for the esterification of various alcohols. organic-chemistry.org These catalysts often function under milder conditions and can be more tolerant of other functional groups within the substrate molecule compared to strong mineral acids.
Microwave-Assisted Synthesis Techniques for Ester Formation
A significant advancement in synthetic chemistry is the use of microwave irradiation to accelerate chemical reactions. sciepub.com Microwave-assisted esterification can dramatically reduce reaction times from hours to mere minutes, often with improved yields. nih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. sciepub.com
In a typical microwave-assisted procedure, the carboxylic acid, alcohol, and a catalytic amount of acid are placed in a sealed vessel and subjected to microwave irradiation at a controlled temperature. mdpi.com For example, the esterification of ferulic acid with ethanol (B145695), catalyzed by sulfuric acid, reached 94% yield in just 5 minutes under microwave irradiation. nih.gov This efficiency presents a compelling alternative to conventional heating methods, particularly for rapid synthesis and optimization studies. sciepub.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes sciepub.comnih.gov |
| Energy Input | Indirect (vessel heating) | Direct (molecular interaction) sciepub.com |
| Typical Yields | Good to Excellent | Comparable or Higher nih.gov |
| Selectivity | Variable | Often enhanced nih.gov |
Synthesis of the 2-Thiophen-2-yl-propionic Acid Precursor
The synthesis of the target ester is contingent upon the availability of its carboxylic acid precursor. Several synthetic routes can be employed to construct 2-Thiophen-2-yl-propionic acid.
Arndt-Eistert Homologation for α-Carbon Extension
The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of a carboxylic acid. wikipedia.org To synthesize 2-Thiophen-2-yl-propionic acid, this reaction would commence with 2-thiopheneacetic acid. The process involves a sequence of three key steps:
Acid Chloride Formation : The starting carboxylic acid is first converted to its more reactive acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nrochemistry.com
Diazoketone Synthesis : The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgorganic-chemistry.org Two equivalents of diazomethane are generally required, as one reacts with the acid chloride and the second neutralizes the HCl byproduct. nrochemistry.com
Wolff Rearrangement : The crucial step is the Wolff rearrangement of the α-diazoketone. libretexts.org This is typically catalyzed by a metal, such as silver(I) oxide (Ag₂O), and occurs with the loss of nitrogen gas to form a ketene (B1206846) intermediate. wikipedia.org This ketene is then trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, it adds to the ketene to yield the desired homologated carboxylic acid. nrochemistry.comorganic-chemistry.org
Due to the toxic and explosive nature of diazomethane, safer alternatives such as diazo(trimethylsilyl)methane have been developed for this transformation. wikipedia.orglibretexts.org
Alternative Carboxylic Acid Synthesis Strategies (e.g., via nitrile hydrolysis)
An alternative and common strategy for synthesizing carboxylic acids is through the hydrolysis of a nitrile. lumenlearning.comchemguide.co.uk This two-step sequence involves the formation of a nitrile followed by its conversion to the carboxylic acid.
The synthesis could begin with 2-(1-chloroethyl)thiophene. This halide can undergo a nucleophilic substitution (Sₙ2) reaction with a cyanide salt, such as sodium cyanide (NaCN), to produce 2-(thiophen-2-yl)propanenitrile. lumenlearning.com
The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis : The nitrile is heated under reflux with a strong aqueous acid like HCl or H₂SO₄. libretexts.org This process directly yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Base-catalyzed hydrolysis : The nitrile is heated with an aqueous base, such as sodium hydroxide (B78521) (NaOH). weebly.com This initially produces a carboxylate salt and ammonia. chemguide.co.uk A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the final carboxylic acid. libretexts.org
Another viable route to the precursor starts from the readily available 2-acetylthiophene (B1664040). wikipedia.org A reported synthesis of 2-thiopheneacetic acid, a close analog, involves the oxidation of 2-acetylthiophene to 2-thiophene glyoxylic acid, followed by a reduction using hydrazine (B178648) hydrate (B1144303) to yield the target acetic acid derivative. google.com A similar strategy could potentially be adapted to introduce the additional methyl group required for 2-Thiophen-2-yl-propionic acid.
Chemoenzymatic and Stereoselective Synthesis
Chemoenzymatic synthesis combines the principles of chemical and enzymatic catalysis to achieve transformations that are often difficult to accomplish by purely chemical means. In the context of 2-thiophen-2-yl-propionic acid ethyl ester, this typically involves the use of enzymes, particularly lipases, to effect a kinetic resolution of a racemic mixture of the ester or its corresponding acid.
Enantioselective Formation of the Stereocenter at C-2
The stereocenter at the C-2 position of this compound is the key determinant of its chirality. The enantioselective formation of this center is most commonly achieved through the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the two.
For esters of 2-arylpropionic acids, a class of compounds to which this compound belongs, lipases are the most frequently employed biocatalysts. almacgroup.com These enzymes, such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL), are known for their ability to catalyze the enantioselective hydrolysis of esters in aqueous media or the enantioselective esterification of acids in organic solvents. nih.govviamedica.pl
In the case of the hydrolysis of racemic this compound, a lipase would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-2-thiophen-2-yl-propionic acid, leaving the unreacted (R)-ester in high enantiomeric excess. The efficiency of this resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). A high E-value indicates that the enzyme has a strong preference for one enantiomer over the other, leading to products with high enantiomeric purity.
Biocatalytic Approaches for Chiral Ester Synthesis
Biocatalytic approaches for the synthesis of chiral this compound primarily revolve around the kinetic resolution of the corresponding racemic acid or ester. Lipase-catalyzed reactions are at the forefront of these methodologies due to their commercial availability, broad substrate specificity, and high enantioselectivity. mdpi.com
One common strategy is the enantioselective esterification of racemic 2-thiophen-2-yl-propionic acid with ethanol, catalyzed by an immobilized lipase such as Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin). In a non-aqueous solvent, the lipase will selectively convert one enantiomer of the acid into its ethyl ester, leaving the other enantiomer of the acid unreacted.
Alternatively, the enantioselective hydrolysis of racemic this compound is a widely used method. In this approach, the racemic ester is subjected to hydrolysis in the presence of a lipase in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester. For instance, lipases from Pseudomonas species have shown excellent enantioselection in the hydrolysis of related 3-aryl alkanoic acid ethyl esters, yielding the (S)-acid and the unreacted (R)-ester with high enantiomeric excess (ee). almacgroup.com
The choice of enzyme, solvent, temperature, and acylating agent (in the case of esterification) or reaction medium (in the case of hydrolysis) are critical parameters that must be optimized to achieve high conversion and enantioselectivity.
While specific data for the enzymatic resolution of this compound is not extensively documented in publicly available literature, the principles and successful application of these methods to a wide range of structurally similar 2-arylpropionic acids provide a strong basis for its feasibility. The following table illustrates typical results obtained for the lipase-catalyzed kinetic resolution of analogous 2-arylpropionic acid esters, which can be considered indicative of the potential outcomes for the target compound.
Illustrative Data for Lipase-Catalyzed Kinetic Resolution of 2-Arylpropionic Acid Esters
| Substrate | Enzyme | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| (R,S)-Flurbiprofen | Immobilized Candida antarctica lipase B (CALB) | Esterification with methanol | (R)-Flurbiprofen methyl ester | - | 89.6 | nih.gov |
| (R,S)-Ketoprofen vinyl ester | Aspergillus terreus lipase | Hydrolysis | (R)-Ketoprofen | 46 | 96 | nih.gov |
| (R,S)-Ethyl 3-phenylbutanoate | Pseudomonas fluorescens lipase | Hydrolysis | (S)-3-Phenylbutanoic acid | 50 | 98 (acid), 99 (ester) | almacgroup.com |
| (R,S)-Ethyl 2-phenylpropanoate | Engineered Candida antarctica lipase B (CaLB) | Hydrolysis | (S)-2-Phenylpropanoic acid | - | >50 (E-value) | mdpi.com |
Reaction Chemistry and Mechanistic Investigations
Reactivity of the Ester Functional Group
The ester functional group is a key site of reactivity in 2-Thiophen-2-yl-propionic acid ethyl ester. Its chemistry is dominated by nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group (-OCH₂CH₃).
Hydrolysis Kinetics and Mechanism (Acidic and Basic Conditions)
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Mechanism under Acidic Conditions: Under acidic conditions, the reaction follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).
Deprotonation: The protonated carbonyl of the resulting 2-thiophen-2-yl-propionic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.
Mechanism under Basic Conditions: Under basic, or alkaline, conditions, hydrolysis proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). This reaction is irreversible and is also known as saponification.
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
| Ester Compound | Solvent System | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| Ethyl Acetate | Water | 25 | 0.11 |
| Ethyl Benzoate | 85% Ethanol-Water | 30 | 0.0083 |
| Ethyl p-Nitrobenzoate | 85% Ethanol-Water | 30 | 2.3 |
Note: Data is for illustrative purposes to show relative reactivity trends. libretexts.org
Transesterification Reactions and Equilibrium Studies
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce 2-thiophen-2-yl-propionic acid alkyl ester (R') and ethanol.
The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Base-Catalyzed: An alkoxide (R'O⁻) attacks the ester carbonyl, leading to a tetrahedral intermediate that then eliminates an ethoxide ion.
Acid-Catalyzed: The reactant alcohol (R'OH) attacks the protonated ester carbonyl, followed by proton transfers and elimination of ethanol.
Transesterification is an equilibrium process. wikipedia.org To drive the reaction toward the desired product, a large excess of the reactant alcohol (R'-OH) is typically used, or the product alcohol (ethanol) is removed from the reaction mixture as it forms, in accordance with Le Châtelier's principle.
Nucleophilic Acyl Substitution with Carbon Nucleophiles (e.g., Grignard Reagents)
Grignard reagents (R-MgX) are potent carbon nucleophiles that react readily with esters. The reaction of this compound with a Grignard reagent does not stop after a single substitution but proceeds via a double addition mechanism to yield a tertiary alcohol. masterorganicchemistry.comadichemistry.com
Mechanism:
First Addition: The Grignard reagent attacks the carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.
Elimination: This intermediate is unstable and collapses, reforming the C=O π-bond and eliminating the ethoxide group (⁻OCH₂CH₃) to form a ketone intermediate. In this case, the intermediate would be 1-(thiophen-2-yl)propan-1-one substituted with the R-group from the Grignard reagent.
Second Addition: The ketone intermediate is more reactive than the starting ester. A second molecule of the Grignard reagent immediately attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.
Protonation: An aqueous acid workup protonates the alkoxide to yield the final tertiary alcohol product. adichemistry.com
Due to the high reactivity of the intermediate ketone, it is not possible to isolate it, and two equivalents of the Grignard reagent are consumed to produce the tertiary alcohol.
Reduction Pathways of the Ester Carbonyl (e.g., to aldehyde, alcohol)
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong, nucleophilic reducing agents like Lithium Aluminium Hydride (LiAlH₄) reduce esters completely to primary alcohols. adichemistry.com The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
A hydride ion (H⁻) from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate.
The intermediate collapses, eliminating the ethoxide ion to form an aldehyde intermediate (2-thiophen-2-yl-propanal).
The aldehyde is highly reactive towards LiAlH₄ and is immediately attacked by a second hydride ion.
This second attack forms an alkoxide intermediate, which is then protonated during an aqueous workup to give the primary alcohol, 2-thiophen-2-yl-propan-1-ol. commonorganicchemistry.com
Reduction to an Aldehyde: Stopping the reduction at the aldehyde stage requires a less reactive and sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures (typically -78 °C). chemistrysteps.commasterorganicchemistry.com
The Lewis acidic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester.
This is followed by an intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate.
At low temperatures, this intermediate does not collapse.
Upon the addition of water or dilute acid during workup, the intermediate is hydrolyzed to release the aldehyde, 2-thiophen-2-yl-propanal. chemistrysteps.comurbanpro.com
| Reagent | Typical Conditions | Product | Product Class |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | 1) THF or Et₂O; 2) H₃O⁺ workup | 2-Thiophen-2-yl-propan-1-ol | Primary Alcohol |
| Diisobutylaluminium hydride (DIBAL-H) | 1) Toluene or THF, -78 °C; 2) H₂O workup | 2-Thiophen-2-yl-propanal | Aldehyde |
Reactivity at the α-Carbon of the Propionate (B1217596) Moiety
The hydrogen atom on the carbon adjacent to the ester carbonyl group (the α-carbon) is weakly acidic and can be removed by a base to form an enolate.
Enolization and Keto-Enol Tautomerism Studies
Enolization and Enolate Formation: The α-hydrogen of this compound is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org The negative charge in the enolate is delocalized onto the electronegative oxygen atom.
However, the α-hydrogens of esters are significantly less acidic than those of aldehydes or ketones. libretexts.org This reduced acidity is attributed to the resonance contribution from the ester's alkoxy oxygen, which donates electron density to the carbonyl carbon. This donation reduces the carbonyl's electron-withdrawing ability and competes with the resonance stabilization of the enolate. Consequently, very strong bases, such as lithium diisopropylamide (LDA), are required to fully deprotonate the ester and form the enolate in high concentration. youtube.com
| Compound Type | Example | Approximate pKₐ |
|---|---|---|
| β-Diketone | Acetylacetone | 9 |
| Aldehyde | Acetaldehyde | 17 |
| Ketone | Acetone | 19 |
| Ester | Ethyl Acetate | 25 |
Source: Approximate values from standard organic chemistry texts. libretexts.orgyoutube.com
Keto-Enol Tautomerism: Keto-enol tautomerism is an equilibrium between the carbonyl (keto) form and the enol form (a molecule with a C=C double bond and an -OH group). libretexts.org For most simple esters, including this compound, the equilibrium lies overwhelmingly in favor of the more stable keto form. The greater strength of the C=O double bond compared to the C=C double bond is a primary reason for the stability of the keto tautomer. masterorganicchemistry.com While the enol tautomer is present in only minute concentrations at equilibrium, it is a reactive intermediate in many reactions involving the α-carbon. The interconversion can be catalyzed by both acid and base. libretexts.org
Base-Mediated Condensation Reactions (e.g., Claisen-type condensations)
Base-mediated condensation reactions, particularly the Claisen condensation, are fundamental carbon-carbon bond-forming reactions in organic synthesis. openstax.orglibretexts.org In the context of this compound, the presence of an enolizable α-hydrogen makes it a suitable substrate for such transformations. The reaction is initiated by a strong base, which deprotonates the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.
A classic Claisen condensation would involve the self-condensation of two molecules of this compound. However, a more synthetically useful approach is the crossed Claisen condensation, where it reacts with a non-enolizable ester. For instance, in a reaction with ethyl benzoate, the enolate of this compound would attack the carbonyl of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion would yield a β-keto ester.
The general mechanism for a crossed Claisen condensation is as follows:
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), abstracts the acidic α-proton from this compound, forming a stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the non-enolizable ester (e.g., ethyl benzoate).
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the β-keto ester product.
| Reactant 1 | Reactant 2 (Non-enolizable) | Base | Product (β-Keto Ester) |
| This compound | Ethyl benzoate | NaOEt | Ethyl 2-benzoyl-2-(thiophen-2-yl)propanoate |
| This compound | Diethyl carbonate | NaOEt | Diethyl 2-(thiophen-2-yl)malonate |
α-Alkylation and α-Acylation Strategies
The acidic proton at the α-position of this compound allows for facile deprotonation to form an enolate, which can then be subjected to alkylation or acylation. pressbooks.publibretexts.org These reactions are powerful tools for introducing new functional groups at the carbon adjacent to the thiophene (B33073) ring.
α-Alkylation: The enolate of this compound, typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, can react with various alkylating agents. pearson.com The reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile. The choice of the alkylating agent is crucial; primary alkyl halides are generally preferred to avoid competing elimination reactions. pressbooks.publibretexts.org
| Enolate Precursor | Base | Alkylating Agent | Product |
| This compound | LDA | Methyl iodide (CH₃I) | Ethyl 2-methyl-2-(thiophen-2-yl)propanoate |
| This compound | LDA | Benzyl bromide (BnBr) | Ethyl 2-benzyl-2-(thiophen-2-yl)propanoate |
α-Acylation: Similarly, the enolate of this compound can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-keto ester. The mechanism involves nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group (e.g., chloride).
| Enolate Precursor | Base | Acylating Agent | Product |
| This compound | LDA | Acetyl chloride (CH₃COCl) | Ethyl 2-acetyl-2-(thiophen-2-yl)propanoate |
| This compound | LDA | Benzoyl chloride (PhCOCl) | Ethyl 2-benzoyl-2-(thiophen-2-yl)propanoate |
Reactivity of the Thiophene Heterocycle
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic and metal-catalyzed reactions.
Electrophilic Aromatic Substitution (EAS) Pattern and Selectivity
The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). The substituent at the 2-position, in this case, the propionic acid ethyl ester group, directs incoming electrophiles primarily to the 5-position. This is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the attack at the C5 position through resonance.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen atom at the 5-position.
Nitration: Using a mixture of nitric acid and sulfuric acid can lead to the introduction of a nitro group at the 5-position. However, care must be taken as strong oxidizing conditions can lead to degradation of the thiophene ring.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), acylation with an acyl chloride or anhydride (B1165640) will occur at the 5-position. asianpubs.org
Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride and a formamide (B127407) derivative, introduces a formyl group at the 5-position.
| Reaction | Reagents | Major Product |
| Bromination | NBS, CCl₄ | Ethyl 2-(5-bromo-thiophen-2-yl)propanoate |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(5-nitro-thiophen-2-yl)propanoate |
| Acylation | Acetyl chloride, AlCl₃ | Ethyl 2-(5-acetyl-thiophen-2-yl)propanoate |
| Formylation | POCl₃, DMF | Ethyl 2-(5-formyl-thiophen-2-yl)propanoate |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it typically first needs to be halogenated, most commonly at the 5-position, to provide a suitable handle for the catalyst.
Suzuki-Miyaura Coupling: A 5-bromo derivative of this compound can readily participate in Suzuki-Miyaura coupling reactions. d-nb.infonih.gov This palladium-catalyzed reaction involves the coupling of the brominated thiophene with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. nih.gov
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product |
| Ethyl 2-(5-bromo-thiophen-2-yl)propanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 2-(5-phenyl-thiophen-2-yl)propanoate |
| Ethyl 2-(5-bromo-thiophen-2-yl)propanoate | 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Ethyl 2-(5-(p-tolyl)thiophen-2-yl)propanoate |
Other notable cross-coupling reactions that could be applied to halogenated derivatives of this compound include the Heck wikipedia.orgbeilstein-journals.org, Stille organic-chemistry.orgharvard.eduwikipedia.orglibretexts.org, and Sonogashira acs.org reactions, further expanding the synthetic utility of this scaffold.
Ring-Opening and Rearrangement Reactions Involving Thiophene Derivatives
The thiophene ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions.
Ring-Opening Reactions: Ring-opening of thiophenes typically requires strong bases or specific reagents. For instance, treatment of thiophene and its simple alkyl derivatives with strong bases like organolithium reagents in highly polar solvents can lead to deprotonation and subsequent ring-opening to form enynethiolates. researchgate.net The presence of the ester group in this compound might influence this reactivity, potentially leading to competing reactions at the ester carbonyl or the α-carbon.
Rearrangement Reactions: Rearrangements of the thiophene ring itself are less common but can be observed in specific systems. For example, Dewar thiophenes, which are photoisomers of thiophenes, can undergo thermal rearrangements. nih.gov More relevant to substituted thiophenes are acid-catalyzed rearrangements, where substituents can migrate around the ring under harsh acidic conditions. Cope-type rearrangements have also been studied in thiophene derivatives containing appropriate side chains. acs.org The Wolff rearrangement of α-diazo ketones derived from thiophene carboxylic acids can also lead to ring contraction, although this is a transformation of a derivative rather than the parent ester itself. wikipedia.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon and proton framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a definitive assignment of each atom's position within the molecular structure can be achieved.
High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 2-Thiophen-2-yl-propionic acid ethyl ester provides critical information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the ethyl group, the methine proton, the methyl group attached to the chiral center, and the three protons of the thiophene (B33073) ring.
The ethyl ester moiety would be characterized by a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and would appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃) would, in turn, appear as a triplet.
The methine proton (-CH(CH₃)-) is coupled to the adjacent methyl protons, resulting in a quartet. The methyl protons (-CH(CH₃)-) of the propionic acid chain would appear as a doublet due to coupling with the methine proton.
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. Due to the substitution at the 2-position, the three thiophene protons will exhibit a characteristic splitting pattern. The proton at the 5-position would likely appear as a doublet of doublets, coupling to the protons at the 3 and 4-positions. The protons at the 3 and 4-positions would also show doublet of doublets splitting patterns due to their coupling with each other and the proton at the 5-position.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiophene H-5 | 7.20 - 7.40 | dd | J₅₄ ≈ 5.0, J₅₃ ≈ 1.2 |
| Thiophene H-3 | 6.90 - 7.10 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 1.2 |
| Thiophene H-4 | 6.80 - 7.00 | dd | J₄₅ ≈ 5.0, J₄₃ ≈ 3.5 |
| -O-CH₂-CH₃ | 4.00 - 4.20 | q | J ≈ 7.1 |
| -CH(CH₃)- | 3.80 - 4.00 | q | J ≈ 7.2 |
| -CH(CH₃)- | 1.50 - 1.70 | d | J ≈ 7.2 |
| -O-CH₂-CH₃ | 1.10 - 1.30 | t | J ≈ 7.1 |
Note: The predicted values are based on typical chemical shifts and coupling constants for similar structural motifs and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Interpretation for Carbon Connectivity
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the thiophene ring will resonate in the aromatic region (approximately 120-145 ppm), with the carbon atom attached to the propionate (B1217596) side chain (C2) being the most deshielded among them. The methine carbon and the methylene carbon of the ethyl group, being attached to heteroatoms, will also show significant downfield shifts. The methyl carbons will appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| Thiophene C2 | 140 - 145 |
| Thiophene C5 | 125 - 130 |
| Thiophene C3 | 124 - 128 |
| Thiophene C4 | 123 - 127 |
| -O-CH₂-CH₃ | 60 - 65 |
| -CH(CH₃)- | 45 - 50 |
| -CH(CH₃)- | 18 - 25 |
| -O-CH₂-CH₃ | 13 - 16 |
Note: These are estimated chemical shift ranges.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Definitive Structure Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the methylene and methyl protons of the ethyl group, between the methine proton and the adjacent methyl protons, and among the three protons of the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methine, methyl, and methylene groups, as well as the protonated carbons of the thiophene ring.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
Characteristic Band Assignment for Ester and Thiophene Moieties
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the ester and thiophene functional groups.
Ester Moiety: A strong absorption band in the IR spectrum between 1735 and 1750 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ester. The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ region.
Thiophene Moiety: The thiophene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is often weak and can be found in the fingerprint region. The out-of-plane C-H bending vibrations of the substituted thiophene ring are also characteristic and appear below 900 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (Thiophene) | 3100 - 3000 |
| C-H stretching (Alkyl) | 3000 - 2850 |
| C=O stretching (Ester) | 1750 - 1735 |
| C=C stretching (Thiophene) | 1600 - 1400 |
| C-O stretching (Ester) | 1300 - 1000 |
| C-H out-of-plane bending (Thiophene) | 900 - 700 |
Conformational Analysis via Vibrational Signatures
The rotational freedom around the single bonds in the propionate side chain and its connection to the thiophene ring can lead to the existence of different conformational isomers. These conformers may have distinct vibrational frequencies for certain modes, particularly those involving the flexible parts of the molecule. By studying the vibrational spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and, in some cases, to determine their relative stabilities. For instance, changes in the intensity or position of bands in the fingerprint region could indicate a shift in the conformational equilibrium. However, without specific experimental data, a detailed conformational analysis remains speculative.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics of the Thiophene Chromophore
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dominated by the properties of the thiophene ring, which acts as the principal chromophore. The spectrum is a result of electronic transitions between different molecular orbitals within the molecule. For thiophene and its derivatives, these are primarily π→π* (pi to pi star) and n→π* (n to pi star) transitions. researchgate.netrsc.orgaip.org
The π electrons of the aromatic thiophene ring are the main contributors to the UV absorption. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are characteristic of conjugated systems. libretexts.org These transitions are typically of high intensity, resulting in large molar absorptivity (ε) values. libretexts.org In unsubstituted thiophene, prominent broad absorption bands are associated with low-lying π→π* transitions. rsc.org The presence of the ethyl propionate substituent at the 2-position of the thiophene ring influences the energy of these transitions. Depending on the electronic nature of the substituent, a shift in the absorption maximum (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths can be observed.
In addition to the strong π→π* transitions, weaker n→π* transitions may also be present. researchgate.netrsc.org These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the sulfur atom, to an antibonding π* orbital. acs.org These transitions are generally less intense (lower ε values) than π→π* transitions. libretexts.org The energy of n→π* transitions is sensitive to solvent polarity; increasing solvent polarity typically causes a hypsochromic (blue) shift. libretexts.org
The ethyl 2-propionate group attached to the thiophene ring can subtly modify the electronic distribution within the chromophore. While not as impactful as strong electron-donating or electron-withdrawing groups that extend conjugation, the carbonyl group within the ester moiety can exert a minor electronic influence, potentially leading to slight shifts in the characteristic absorption bands of the thiophene ring compared to the parent molecule. acs.org Studies on various 2-substituted thienyl derivatives show a clear influence of the substituent on the absorption wavelengths. nih.govunito.it For instance, the introduction of groups with carbonyl functionalities, such as in 2-thienyl ketones, directly impacts the electronic spectra. acs.org
The following tables summarize the general electronic transitions observed in the thiophene chromophore and provide representative data on how substituents can affect the absorption maxima.
Table 1: General Electronic Transitions in the Thiophene Chromophore
| Transition Type | Description | Typical Molar Absorptivity (ε) |
|---|---|---|
| π → π * | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π * | Excitation of a non-bonding electron (from S atom) to an antibonding π* orbital. | Low (<2,000 L mol⁻¹ cm⁻¹) |
Table 2: Influence of Substituents on the UV Absorption Maxima (λmax) of Thiophene Derivatives
| Compound | Substituent at 2-position | λmax (nm) | Notes |
|---|---|---|---|
| Thiophene | -H | ~231 | Represents the basic chromophore. aip.org |
| 2-Thienyl Ketones | -C(=O)R | 250 - 290 | The carbonyl group modifies the electronic properties. acs.org |
| Thienyl-ethenyl derivatives | -CH=CH-Ar | >350 | Extended conjugation leads to a significant bathochromic shift. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Molecular Geometry and Conformational Space
Quantum mechanical calculations are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of molecules. These methods allow for the determination of stable geometric arrangements and the energy barriers between them.
Density Functional Theory (DFT) for Ground State Structures
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it suitable for studying molecules of this size. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine the ground state structure.
For the thiophene (B33073) ring of 2-Thiophen-2-yl-propionic acid ethyl ester, the geometric parameters are expected to be similar to those calculated for other 2-substituted thiophenes. A study on ethyl-2-amino-4-methyl thiophene-3-carboxylate provides a relevant comparison for the thiophene and ethyl ester moieties. nih.gov The calculated bond lengths and angles for this related compound show good agreement with experimental data, lending confidence to the theoretical approach. nih.gov
Table 1: Representative Calculated Geometric Parameters for a Substituted Ethyl Thiophene Carboxylate Derivative nih.gov
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | 1.216 |
| C-O (ester) | 1.354 | |
| O-C (ethyl) | 1.455 | |
| C-S (ring) | 1.745 | |
| C=C (ring) | 1.385 | |
| Bond Angle | O=C-O | 124.5 |
| C-O-C | 116.8 | |
| C-S-C | 92.5 |
Note: Data is for ethyl-2-amino-4-methyl thiophene-3-carboxylate and serves as an approximation for the target molecule.
Conformational Landscape Exploration and Energy Minima Identification
The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the thiophene ring to the propionic acid side chain and the C-O bond of the ethyl ester group. The relative orientation of the thiophene ring and the carbonyl group is of particular interest.
Computational studies on related thiophene derivatives, such as (2-oxo-2-(thiophen-2-yl)ethyl) phosphonic acid, have shown that the most stable conformers often feature the sulfur atom of the thiophene ring eclipsed with the carbonyl oxygen atom. researchgate.net This arrangement can be stabilized by an O···S stabilizing contact. researchgate.net A similar preference for a planar or near-planar arrangement of the aromatic ring and the ester group is expected for this compound to maximize conjugation. The ethyl group of the ester will also have multiple rotational conformers. Identifying the global energy minimum requires a systematic scan of the potential energy surface by rotating these key dihedral angles.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are highly effective in predicting and interpreting spectroscopic data, which is crucial for the characterization of chemical compounds.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
The predicted chemical shifts for the thiophene ring protons are expected to be in the aromatic region, with their exact values influenced by the electronic effects of the propionic acid ethyl ester substituent. The protons of the ethyl group will exhibit characteristic quartet and triplet splitting patterns. A computational study on a similar compound, ethyl-2-amino-4-methyl thiophene-3-carboxylate, has demonstrated the utility of DFT in predicting these shifts. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Ethyl Thiophene Carboxylate Derivative nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H | 7.1 - 7.8 | 125 - 140 |
| CH₂ (ethyl) | ~4.2 | ~60 |
| CH₃ (ethyl) | ~1.3 | ~14 |
| C=O | - | ~165 |
Note: Values are approximations based on ethyl-2-amino-4-methyl thiophene-3-carboxylate and general knowledge of NMR spectroscopy.
Vibrational Frequencies and Intensities from Ab Initio Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Ab initio and DFT calculations can compute the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.
For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the thiophene ring C-H and C-S stretching and bending modes, as well as the prominent C=O stretching frequency of the ester group, typically around 1700-1730 cm⁻¹. Studies on thiophene-2-carboxylic acid and its derivatives have shown that DFT calculations can accurately predict these vibrational modes. researchgate.net
Table 3: Key Calculated Vibrational Frequencies for Thiophene and Ester Moieties
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Thiophene C-H Stretch | 3100 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1730 |
| Thiophene Ring Stretch | 1400 - 1550 |
| C-O Stretch (Ester) | 1100 - 1300 |
| C-S Stretch | 600 - 800 |
Note: These are general ranges and the exact calculated frequencies would be specific to the optimized geometry of the molecule.
Reaction Mechanism Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. A key reaction involving this compound is its formation via the esterification of 2-Thiophen-2-yl-propionic acid.
The most common method for this transformation is the Fischer esterification, which is catalyzed by a strong acid. Computational studies on the Fischer esterification of other carboxylic acids, such as benzoic acid, can serve as a model. nist.gov The generally accepted mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: A molecule of ethanol (B145695) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Computational modeling of this process for 2-Thiophen-2-yl-propionic acid would involve locating the transition state structures for each step and calculating the corresponding energy barriers. The electronic properties of the thiophene ring would influence the reactivity of the carboxylic acid group and thus the energetics of the reaction pathway. For the esterification of benzoic acid with 1-butanol, the activation energies for the forward and reverse reactions have been calculated to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. chemsynthesis.com
Transition State Characterization and Energy Barrier Calculations
The study of chemical reactions at a molecular level often involves the characterization of transition states and the calculation of associated energy barriers. Transition state theory is a fundamental concept in chemical kinetics, and computational methods are instrumental in identifying the geometry of the transition state and determining the activation energy of a reaction.
For a reaction involving this compound, such as its hydrolysis or participation in a condensation reaction, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. The process involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point on the potential energy surface, which corresponds to the transition state.
The energy difference between the reactants and the transition state defines the energy barrier, or activation energy (Ea). A higher energy barrier implies a slower reaction rate, while a lower barrier suggests a faster reaction. These calculations provide valuable insights into the feasibility and kinetics of a reaction.
Illustrative Data for a Hypothetical Reaction:
Below is a representative data table illustrating the type of information that would be obtained from transition state calculations for a hypothetical reaction of this compound.
| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Reactants | 0.0 | - |
| Transition State | +15.2 | C-O bond length (ester): 1.85 Å; O-H bond length (attacking water): 1.45 Å |
| Products | -5.8 | - |
Reaction Pathway Analysis and Selectivity Prediction
Computational chemistry also allows for the detailed analysis of reaction pathways, which is particularly important when a reaction can yield multiple products. By mapping the potential energy surface, chemists can identify the most favorable reaction pathway and predict the selectivity of a reaction (i.e., the ratio of different products).
For instance, in reactions where this compound could undergo substitution at different positions on the thiophene ring, computational analysis can determine the activation energies for each possible pathway. The pathway with the lowest energy barrier will be the most favored, leading to the major product. This predictive capability is crucial in synthetic organic chemistry for designing reactions that yield the desired product with high efficiency.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a range of descriptors that help in understanding and predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital that is most likely to donate electrons, thus acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. mdpi.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.commdpi.com
For this compound, FMO analysis can predict its behavior in various reactions. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for nucleophilic and electrophilic attack.
Representative FMO Data for Thiophene Derivatives:
The following table provides typical HOMO and LUMO energy values and the resulting energy gap for thiophene-containing organic molecules, which can be considered representative for this compound. mdpi.com
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Mapping and Nucleophilicity/Electrophilicity Predictions
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net
Regions with a negative electrostatic potential are prone to attack by electrophiles (electron-seeking species), making them nucleophilic sites. Conversely, regions with a positive electrostatic potential are susceptible to attack by nucleophiles (nucleus-seeking species), identifying them as electrophilic sites.
For this compound, an ESP map would likely show a negative potential (red) around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon of the ester group, suggesting these are potential sites for nucleophilic attack. This information is invaluable for predicting the regioselectivity of various chemical reactions.
Synthetic Utility As a Versatile Chemical Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the thiophene (B33073) nucleus and the modifiable ester group make ethyl 2-(thiophen-2-yl)propanoate an attractive starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in cyclization and multicomponent reactions opens avenues to novel molecular frameworks with potential applications in medicinal chemistry and materials science.
Applications in the Formation of Fused Heterocycles
The construction of fused heterocyclic systems is a significant endeavor in organic synthesis, often leading to compounds with enhanced biological activity and unique photophysical properties. While direct applications of ethyl 2-(thiophen-2-yl)propanoate in the synthesis of fused heterocycles are not extensively documented in readily available literature, the reactivity of closely related thiophene derivatives provides a strong indication of its potential.
For instance, the synthesis of thieno[3,2-b]pyridines, a class of compounds with interesting biological profiles, has been achieved through domino reactions involving thiophene precursors. A novel combinatorial multicomponent approach has been developed for the synthesis of substituted thieno[3,2-b]pyridines, demonstrating the utility of thiophene building blocks in domino reaction sequences to construct complex fused systems. uni.lu Although this specific study does not employ ethyl 2-(thiophen-2-yl)propanoate directly, the principles of the reaction design suggest its potential as a substrate following appropriate functional group manipulation. The presence of the propionate (B1217596) side chain could be exploited to introduce key functionalities necessary for the cyclization cascade.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of efficient and sustainable chemistry. The structural features of ethyl 2-(thiophen-2-yl)propanoate make it a hypothetical candidate for various MCRs, particularly those leading to thiophene-containing heterocycles.
One of the most prominent MCRs for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While the direct use of ethyl 2-(thiophen-2-yl)propanoate in a classical Gewald reaction is not straightforward due to the lack of an α-methylene carbonyl or cyano group, its derivatives could be readily prepared to serve as substrates. For example, conversion of the propionate side chain to a β-keto ester or a β-ketonitrile would generate a suitable precursor for the Gewald reaction, leading to highly functionalized thiophene derivatives. The versatility of the Gewald reaction has been highlighted in numerous reviews, showcasing its power in generating diverse thiophene libraries.
Another important MCR is the Biginelli reaction, which is used to synthesize dihydropyrimidinones and their derivatives. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. Similar to the Gewald reaction, ethyl 2-(thiophen-2-yl)propanoate would require modification to act as the β-dicarbonyl component. Esterification of the corresponding β-keto acid or transesterification of a related β-keto ester would yield a substrate capable of participating in the Biginelli reaction, thereby incorporating the thiophene moiety into a pyrimidinone framework. The broad scope and utility of the Biginelli reaction in generating medicinally relevant scaffolds are well-established.
Scaffold for Novel Organic Transformations
Beyond its role as a precursor for heterocycles, ethyl 2-(thiophen-2-yl)propanoate can serve as a scaffold for the exploration and development of novel organic transformations, including tandem and domino reactions, as well as fundamental bond-forming reactions.
Participation in Tandem and Domino Reaction Sequences
Tandem and domino reactions are elegant synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence, thereby increasing synthetic efficiency and reducing waste. The reactivity of the thiophene ring and the ester functionality in ethyl 2-(thiophen-2-yl)propanoate offers multiple sites for initiating such reaction cascades.
A notable example, although not directly employing the title compound, is the domino reaction for the synthesis of thieno[3,2-b]pyridines mentioned earlier. This reaction proceeds through a series of interconnected steps, including condensation and cyclization, to rapidly build molecular complexity. uni.lu The conceptual framework of this synthesis could be adapted to derivatives of ethyl 2-(thiophen-2-yl)propanoate, where the propionate side chain could be functionalized to participate in the domino sequence, leading to novel fused heterocyclic systems.
Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The thiophene ring in ethyl 2-(thiophen-2-yl)propanoate is amenable to various coupling reactions, making it a valuable substrate for constructing more complex molecules.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. While the parent thiophene ring is not a typical coupling partner, its halogenated derivatives are. Therefore, bromination or iodination of the thiophene ring of ethyl 2-(thiophen-2-yl)propanoate would generate a versatile substrate for Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl and vinyl substituents. This approach has been successfully used in the synthesis of various biaryl and styryl thiophene derivatives. For instance, the Suzuki-Miyaura coupling of (4-bromo-thiophen-2-yl)-acetic acid with arylboronic acids has been employed to synthesize novel mPGES-1 inhibitors. nih.gov
Furthermore, the thiophene moiety can participate in various C-H activation and functionalization reactions, providing a direct route to C-C and C-X bond formation without the need for pre-functionalization. These reactions, often catalyzed by transition metals, represent a highly atom-economical approach to molecular diversification.
The ester group of ethyl 2-(thiophen-2-yl)propanoate also provides a handle for various transformations. For example, α-functionalization of the propionate chain can lead to the formation of new C-C and C-X bonds. Deprotonation at the α-position followed by reaction with electrophiles can introduce a variety of substituents, further expanding the synthetic utility of this building block.
Development of Chiral Intermediates
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. Ethyl 2-(thiophen-2-yl)propanoate can serve as a prochiral substrate for the development of valuable chiral intermediates.
The α-carbon of the propionate side chain is a prochiral center. Asymmetric deprotonation of the ester followed by reaction with an electrophile, using a chiral base or a chiral ligand, could lead to the enantioselective formation of a new stereocenter. This approach is a common strategy for the synthesis of optically active α-substituted carboxylic acid derivatives.
Alternatively, the carboxylic acid precursor, 2-(thiophen-2-yl)propionic acid, can be resolved into its enantiomers using classical resolution techniques with chiral resolving agents. The resulting enantiomerically pure acid can then be esterified to yield the corresponding chiral ethyl ester.
Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. The carboxylic acid derived from ethyl 2-(thiophen-2-yl)propanoate could be coupled to a chiral auxiliary, such as a chiral oxazolidinone or a camphor-based auxiliary. The resulting chiral amide or ester can then undergo diastereoselective reactions at the α-position. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched product. This methodology has been widely applied in the asymmetric synthesis of a vast array of natural products and pharmaceuticals.
The development of asymmetric catalytic methods for the functionalization of ethyl 2-(thiophen-2-yl)propanoate represents a highly desirable goal. For instance, transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could provide a direct and efficient route to the chiral ester.
Enantioselective Transformations Leveraging the Propionate Stereocenter
The presence of a stereocenter at the α-position of the propionate moiety in 2-thiophen-2-yl-propionic acid ethyl ester makes it a valuable chiral building block in asymmetric synthesis. The separation of its enantiomers and their use in the synthesis of stereochemically defined molecules is an area of significant interest, drawing parallels from the broader class of 2-arylpropionic acids, commonly known as "profens." Methodologies for obtaining enantiomerically pure forms of this compound primarily revolve around enzymatic kinetic resolution and chiral chromatography.
Enzymatic kinetic resolution has been extensively studied for 2-arylpropionic acid esters. conicet.gov.arnih.gov This technique utilizes enzymes, most commonly lipases and esterases, to selectively catalyze the hydrolysis or esterification of one enantiomer over the other from a racemic mixture. conicet.gov.arnih.gov For instance, in the case of racemic this compound, a lipase (B570770) could selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. Conversely, enzymatic esterification of the racemic 2-(thiophen-2-yl)propanoic acid with ethanol (B145695) could selectively produce the (R)- or (S)-ester. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. scilit.com Protein engineering and rational design of enzymes have been employed to enhance their enantioselectivity towards specific 2-arylpropionate esters, which could be applicable to the thiophene derivative. nih.gov
The following table summarizes typical enzymes and their selectivity in the resolution of related 2-arylpropionic acid esters, which can be extrapolated to this compound.
| Enzyme | Reaction Type | Typical Substrate | Selectivity |
|---|---|---|---|
| Candida rugosa Lipase | Hydrolysis/Esterification | Ibuprofen (B1674241) Ethyl Ester | (S)-enantiomer |
| Pseudomonas cepacia Lipase | Hydrolysis/Esterification | Ketoprofen Ethyl Ester | (S)-enantiomer |
| Thermostable Esterase (e.g., from Thermotoga maritima) | Hydrolysis | Various Profen Esters | (S)-enantiomer |
| Aspergillus niger Lipase | Hydrolysis | Ketoprofen Methyl Ester | (R)-enantiomer |
Another significant method for obtaining enantiomerically pure 2-thiophen-2-yl-propionic acid and its esters is through chiral high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of racemic 2-arylpropionic acids. nih.govnih.gov The choice of the mobile phase and the specific CSP are critical for achieving baseline separation of the enantiomers. nih.gov This analytical technique is also vital for determining the enantiomeric excess (ee) of the products from kinetic resolution experiments. nih.gov
Ligand Design in Coordination Chemistry
The carboxylate form of 2-thiophen-2-yl-propionic acid, 2-thiophen-2-yl-propionate, possesses significant potential as a ligand in coordination chemistry. The presence of a hard carboxylate oxygen donor and a soft sulfur atom within the thiophene ring allows for versatile coordination behavior with a wide range of metal ions. researchgate.netnih.gov The thiophene ring itself can also participate in π-coordination with transition metals. The coordination can occur monodentate or bidentate through the carboxylate group, and the thiophene sulfur can also act as a donor atom, leading to chelation or bridging behavior in polynuclear complexes. nih.gov
The coordination chemistry of thiophene-based ligands is a rich field of study. For example, thiophene-2-carboxylate (B1233283) has been shown to act as a monoanionic monodentate ligand, bonding to metal centers via its carboxylate oxygen. researchgate.net Furthermore, Schiff bases derived from thiophene carboxaldehydes form stable complexes with various transition metals, where the thiophene sulfur participates in coordination. nih.govnih.govjocpr.com This established reactivity underscores the potential of 2-thiophen-2-yl-propionate to form stable and structurally diverse metal complexes.
Application in the Synthesis of Metal-Organic Frameworks or Complexes
The ability of 2-thiophen-2-yl-propionate to coordinate with metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the metal and the organic linker.
Thiophene-based carboxylates have been successfully employed as organic linkers in the synthesis of MOFs. acs.orgrsc.org These materials have shown promise in applications such as luminescence sensing and selective adsorption. acs.orgacs.org For instance, MOFs constructed from thiophene-functionalized dicarboxylic acids have been reported to exhibit selective sensing of heavy metal ions and pesticides. acs.org The incorporation of the thiophene moiety can introduce specific functionalities and electronic properties to the resulting framework.
While the direct use of 2-thiophen-2-yl-propionic acid in the synthesis of MOFs is not yet extensively documented, its structural similarity to other thiophene-based linkers suggests its potential in this area. The propionate group provides a robust coordination site, and the thiophene ring can influence the framework's topology and properties. The chirality of the ligand could also be exploited to construct chiral MOFs, which have applications in enantioselective separations and asymmetric catalysis.
The following table presents examples of metal-organic frameworks and complexes synthesized using thiophene-based carboxylate ligands, illustrating the potential applications for frameworks derived from 2-thiophen-2-yl-propionic acid.
| Ligand | Metal Ion(s) | Resulting Structure | Potential Application |
|---|---|---|---|
| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | 3D Metal-Organic Framework | Luminescence Sensing, Pesticide Removal acs.org |
| Thiophene-2,5-dicarboxylic acid | Li(I), Zn(II) | Heterometallic MOF | Heavy Metal Sorption and Sensing rsc.org |
| Thiophene-2-carboxylic acid | Mn(II), Co(II), Cd(II), Cu(II) | Mixed Ligand Complexes | Structural and Magnetic Studies researchgate.net |
| Thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) | Ni(II), Cu(II), Cd(II) | Coordination Complexes | Antifungal Activity nih.gov |
Conclusion and Future Research Perspectives
Summary of Established Academic Research Findings
Academic research specifically focused on 2-Thiophen-2-yl-propionic acid ethyl ester is somewhat limited, with much of the existing knowledge extrapolated from studies on analogous thiophene (B33073) derivatives and arylpropionic acids. However, foundational aspects of its synthesis and general characteristics can be understood within the context of established organic chemistry principles.
The synthesis of this compound can be approached through several established routes common for the preparation of thiophene derivatives. These methods, while not always documented for this specific ester, provide a theoretical framework for its creation. Classical methods for thiophene ring formation include the Paal-Knorr, Fiesselmann, and Gewald syntheses, which involve the condensation of appropriate precursors to construct the heterocyclic core. More contemporary approaches often utilize metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-existing thiophene ring. For instance, a plausible synthetic pathway could involve the esterification of 2-Thiophen-2-yl-propionic acid, which itself can be synthesized through various multi-step sequences starting from thiophene.
The physicochemical properties of this compound are not extensively tabulated in readily available literature. However, based on its molecular structure, certain characteristics can be inferred. The presence of the thiophene ring suggests a degree of aromatic character, influencing its reactivity and spectroscopic properties. The ethyl ester group imparts lipophilicity and is susceptible to hydrolysis under acidic or basic conditions.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H12O2S |
| Molecular Weight | 184.26 g/mol |
| Appearance | Likely a liquid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| Spectroscopic Features (Predicted) | ¹H NMR would show signals for the thiophene ring protons, the alpha-proton of the propionate (B1217596) chain, and the ethyl group. ¹³C NMR would display corresponding signals for the carbon atoms in these moieties. The IR spectrum would likely exhibit characteristic peaks for the C=O of the ester and C-S stretching of the thiophene ring. |
Identification of Emerging Research Frontiers for this compound
While dedicated research on this compound is still nascent, several emerging frontiers can be identified based on the broader interest in thiophene-containing compounds and arylpropionic acid derivatives.
One of the most promising areas of future investigation lies in the potential biological activity of this compound. Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and naproxen (B1676952) being prominent examples. The structural similarity of this compound to these pharmaceuticals suggests that it, or its corresponding carboxylic acid, could be a candidate for investigation into anti-inflammatory, analgesic, or other therapeutic properties. The thiophene ring, a known bioisostere of the benzene (B151609) ring, is often incorporated into drug candidates to modulate their metabolic stability, potency, and selectivity.
Another emerging frontier is the use of this compound as a building block in materials science. Thiophene-based polymers are renowned for their conductive and semi-conductive properties, making them valuable in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The propionate side chain of the ester could be modified to incorporate polymerizable groups, allowing for its integration into novel polymeric materials with tailored electronic and physical properties.
Outlook on Methodological Advancements and Potential for New Chemical Discoveries
Future research into this compound will likely be propelled by advancements in synthetic and analytical methodologies. The development of more efficient and selective catalytic systems for the synthesis of substituted thiophenes will undoubtedly facilitate the production of this and related compounds with greater ease and in higher yields. This includes advancements in C-H activation and cross-coupling reactions, which could allow for more direct and atom-economical synthetic routes.
High-throughput screening techniques, coupled with computational modeling and in silico drug design, are poised to accelerate the exploration of the potential biological activities of this compound and its derivatives. These methods can help to predict potential biological targets and guide the synthesis of analogues with improved activity and reduced off-target effects.
Furthermore, advancements in spectroscopic and analytical techniques will enable a more detailed characterization of the compound's structure, conformation, and interactions with other molecules. This deeper understanding at the molecular level is crucial for elucidating its mechanism of action in biological systems and for designing new materials with specific functionalities.
Q & A
Q. What are the standard synthetic routes for preparing 2-Thiophen-2-yl-propionic acid ethyl ester, and what methodological considerations ensure high yield?
Answer: The synthesis typically involves esterification of 2-thiophen-2-yl-propionic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions using thiophene derivatives. For example, describes a transition metal-catalyzed approach for analogous ethyl esters, employing CuSCN and Me₄NSCF₃ in acetonitrile under reflux. Key considerations include:
- Use of anhydrous conditions to avoid hydrolysis.
- Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours).
- Purification via column chromatography or distillation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms ester linkage (δ ~4.1–4.3 ppm for ethyl -OCH₂CH₃) and thiophene aromatic protons (δ ~6.8–7.5 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular ion peaks (e.g., m/z for M⁺ = 198.3 g/mol) .
- Infrared Spectroscopy (FTIR): Identifies ester carbonyl (C=O stretch ~1730 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹).
- X-ray Crystallography: For structural elucidation if single crystals are obtained (using SHELX software for refinement) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Engineering Controls: Use fume hoods to prevent inhalation of vapors.
- Waste Disposal: Follow hazardous waste guidelines for sulfur-containing organics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what insights do they offer for reactivity?
Answer: Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional) model the compound’s HOMO-LUMO gap, polarizability, and charge distribution. highlights the Colle-Salvetti correlation-energy formula for electron density analysis, which can predict nucleophilic/electrophilic sites on the thiophene ring. Applications include:
Q. What strategies improve the compound’s stability or bioavailability in drug delivery systems?
Answer:
- Nanoparticle Encapsulation: Ethyl esters (e.g., lauric acid ethyl ester in ) are used in lipid-based nanoparticles to enhance solubility and controlled release.
- Prodrug Modifications: Ester hydrolysis kinetics can be tuned by altering the alkyl chain length or adding stabilizing groups (e.g., PEGylation) .
Q. How can researchers resolve contradictions in reported reaction yields or physicochemical data across studies?
Answer:
- Reproducibility Checks: Standardize reaction conditions (solvent, catalyst loading, temperature).
- Analytical Validation: Cross-validate using multiple techniques (e.g., HPLC vs. GC-MS for purity).
- Computational Validation: Compare experimental results with DFT-predicted thermodynamic parameters (e.g., Gibbs free energy of reactions) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 198.3 g/mol | |
| Boiling Point | ~250–260°C (estimated) | |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes esterification |
| Catalyst Loading (H₂SO₄) | 5–10 mol% | Prevents side reactions |
| Solvent | Anhydrous Ethanol or MeCN | Reduces hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
